molecular formula C15H24N4O B5005462 N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide

Cat. No.: B5005462
M. Wt: 276.38 g/mol
InChI Key: RCATVLHEFBOCSG-UHFFFAOYSA-N
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Description

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylamino group and a piperidine ring connected via an acetamide linkage. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of 2-(dimethylamino)pyridine. This can be achieved by reacting 2-chloropyridine with dimethylamine under controlled conditions.

    Alkylation: The next step involves the alkylation of the pyridine intermediate with a suitable alkylating agent, such as chloromethylpiperidine, to introduce the piperidine moiety.

    Acetamide Formation: Finally, the alkylated product is reacted with acetic anhydride to form the acetamide linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide
  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-morpholin-1-ylacetamide
  • N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-pyrrolidin-1-ylacetamide

Uniqueness

This compound stands out due to its specific combination of a pyridine ring with a dimethylamino group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-18(2)15-13(7-6-8-16-15)11-17-14(20)12-19-9-4-3-5-10-19/h6-8H,3-5,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCATVLHEFBOCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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